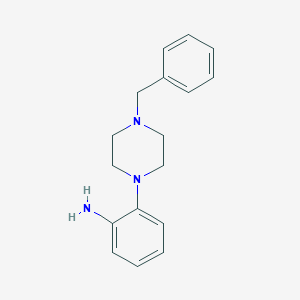

2-(4-苄基哌嗪-1-基)苯胺

描述

2-(4-Benzylpiperazin-1-yl)aniline, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. The compound has a molecular weight of 267.37 .

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of position isomeric piperidones and their derivatives . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis .Molecular Structure Analysis

The molecular formula of 2-(4-Benzylpiperazin-1-yl)aniline is C17H21N3 . The compound has a density of 1.145g/cm3 and a boiling point of 420.9ºC at 760 mmHg .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of position isomeric piperidones and their derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.36900, a density of 1.145g/cm3, and a boiling point of 420.9ºC at 760 mmHg . The exact mass is 267.17400, and the LogP value is 3.17510 .科学研究应用

安全和危害

作用机制

Target of Action

The primary targets of 2-(4-Benzylpiperazin-1-yl)aniline are the carbonic anhydrase (CA) enzymes , specifically the human CAI and CAII . These enzymes play a crucial role in regulating many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .

Mode of Action

2-(4-Benzylpiperazin-1-yl)aniline interacts with its targets, the CA enzymes, by fitting nicely in the active site of CAII . It interacts with the zinc ion (Zn2+) along with three histidine residues in the active site . This interaction inhibits the activity of the CA enzymes, thereby preventing the reversible hydration reaction of CO2 .

Biochemical Pathways

The inhibition of CA enzymes affects the reversible hydration reaction of CO2. This reaction is crucial for many physiological functions, including pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . Therefore, the inhibition of CA enzymes can have downstream effects on these physiological functions.

Result of Action

The inhibition of CA enzymes by 2-(4-Benzylpiperazin-1-yl)aniline can have several molecular and cellular effects. For instance, it can affect pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . The specific effects depend on the extent of enzyme inhibition and the physiological context.

生化分析

Biochemical Properties

2-(4-Benzylpiperazin-1-yl)aniline plays a significant role in biochemical reactions, primarily through its interaction with dopamine and serotonin receptors. These interactions are crucial as they influence neurotransmission and modulate various physiological processes. The compound binds to these receptors, potentially acting as an agonist or antagonist, thereby affecting the release and uptake of neurotransmitters. Additionally, 2-(4-Benzylpiperazin-1-yl)aniline may interact with other biomolecules such as enzymes involved in neurotransmitter metabolism, further influencing its biochemical properties .

Cellular Effects

The effects of 2-(4-Benzylpiperazin-1-yl)aniline on cellular processes are profound. It can influence cell signaling pathways, particularly those involving neurotransmitters like dopamine and serotonin. This compound may alter gene expression related to neurotransmitter synthesis and degradation, impacting cellular metabolism and overall cell function. In neuronal cells, 2-(4-Benzylpiperazin-1-yl)aniline can modulate synaptic transmission, potentially affecting mood, cognition, and behavior .

Molecular Mechanism

At the molecular level, 2-(4-Benzylpiperazin-1-yl)aniline exerts its effects through binding interactions with neurotransmitter receptors. It may inhibit or activate specific enzymes, leading to changes in neurotransmitter levels. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the synthesis of neurotransmitters and their receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Benzylpiperazin-1-yl)aniline can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 2-(4-Benzylpiperazin-1-yl)aniline can lead to adaptive changes in receptor expression and neurotransmitter levels, potentially resulting in altered cellular responses .

Dosage Effects in Animal Models

The effects of 2-(4-Benzylpiperazin-1-yl)aniline in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects by modulating neurotransmitter systems, while higher doses could lead to toxic or adverse effects. Studies have indicated that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2-(4-Benzylpiperazin-1-yl)aniline is involved in various metabolic pathways, primarily those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of neurotransmitters. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-(4-Benzylpiperazin-1-yl)aniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity. The compound’s distribution can affect its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-(4-Benzylpiperazin-1-yl)aniline is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects .

属性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3/c18-16-8-4-5-9-17(16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTKQCBBMYJSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403868 | |

| Record name | 2-(4-benzylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199105-17-4 | |

| Record name | 2-(4-benzylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)

![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)

![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)